Cas no 2287286-08-0 (2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid)

2-{(Benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid is a specialized benzoic acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and dimethoxy substitutions at the 4- and 6-positions. This compound is primarily utilized in organic synthesis and peptide chemistry, where the Cbz group serves as a temporary protecting moiety for amines, enabling selective deprotection under mild hydrogenolysis conditions. The dimethoxy substituents enhance solubility and influence electronic properties, making it useful in the design of intermediates for pharmaceuticals or agrochemicals. Its well-defined structure ensures consistent reactivity, facilitating controlled transformations in multi-step syntheses. The compound’s stability under typical reaction conditions further underscores its utility in complex molecular constructions.
2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid structure
2287286-08-0 structure
Product name:2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid
CAS No:2287286-08-0
MF:C17H17NO6
MW:331.319985151291
CID:5174835
PubChem ID:165829237

2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2,4-dimethoxy-6-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid
    • Inchi: 1S/C17H17NO6/c1-22-12-8-13(15(16(19)20)14(9-12)23-2)18-17(21)24-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
    • InChI Key: HYJVKHIQDDAJFJ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=C(NC(OCC2=CC=CC=C2)=O)C=C(OC)C=C1OC

2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122126-2.5g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
2.5g
$923.0 2023-06-08
Enamine
EN300-122126-1000mg
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
1000mg
$541.0 2023-10-02
Enamine
EN300-122126-1.0g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
1g
$470.0 2023-06-08
Enamine
EN300-122126-0.05g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
0.05g
$395.0 2023-06-08
Enamine
EN300-122126-5.0g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
5g
$1364.0 2023-06-08
Enamine
EN300-122126-0.1g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
0.1g
$414.0 2023-06-08
Enamine
EN300-122126-500mg
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
500mg
$520.0 2023-10-02
Enamine
EN300-122126-2500mg
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
2500mg
$1063.0 2023-10-02
Enamine
EN300-122126-0.5g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
0.5g
$451.0 2023-06-08
Enamine
EN300-122126-10.0g
2-{[(benzyloxy)carbonyl]amino}-4,6-dimethoxybenzoic acid
2287286-08-0
10g
$2024.0 2023-06-08

Additional information on 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid

Introduction to 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid (CAS No: 2287286-08-0)

2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid, identified by the CAS number 2287286-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a benzyloxy carbonyl group and dimethoxy substituents at the 4- and 6-positions of the benzene ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The benzyloxy carbonyl group (Boc group) is a well-known protecting group in organic synthesis, particularly in peptide chemistry. It serves to protect amino groups during synthetic procedures, preventing unwanted side reactions such as racemization or polymerization. This protective role is crucial in the development of peptide-based drugs, where maintaining stereochemical purity is paramount. The dimethoxy substituents on the benzene ring enhance the lipophilicity of the molecule, which can influence its solubility and metabolic stability. These structural attributes make 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid a versatile building block for constructing more complex pharmacophores.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzoic acid derivatives. The 4,6-dimethoxybenzoic acid scaffold has been explored for its potential in various biological pathways, including anti-inflammatory, antioxidant, and anticancer applications. The methoxy groups not only influence the electronic properties of the aromatic ring but also provide sites for further functionalization, enabling the creation of derivatives with tailored biological activities. For instance, modifications at these positions have been shown to modulate enzyme interactions and improve target binding affinity.

One of the most compelling aspects of 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid is its utility in drug discovery pipelines. Its structural framework aligns well with known pharmacological targets, such as kinases and transcription factors. Researchers have leveraged this compound to develop inhibitors that exhibit potent activity against diseases like cancer and inflammatory disorders. The Boc-protected amino group allows for selective deprotection under mild acidic conditions, facilitating controlled synthesis of peptidomimetics and other complex molecules. This flexibility makes it an indispensable tool in medicinal chemistry laboratories.

The synthesis of 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid typically involves multi-step organic transformations starting from commercially available precursors. Key steps include functional group interconversions, such as hydroxyl protection followed by carboxylation at the desired positions on the benzene ring. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated oxidation processes, have been employed to achieve high yields and purity. These synthetic strategies highlight the compound's significance as a key intermediate in industrial-scale pharmaceutical production.

From a computational chemistry perspective, 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the design of optimized derivatives. These studies often reveal unexpected binding modes or allosteric sites that can be exploited for drug development. The integration of experimental data with computational predictions has become a cornerstone in modern medicinal chemistry.

The pharmacological profile of 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid has been investigated through both in vitro and in vivo assays. Initial studies have demonstrated its potential as a scaffold for developing small-molecule inhibitors with therapeutic relevance. For example, derivatives modified at the 4- and 6-positions have shown promise in preclinical models of inflammation and tumor growth. These findings underscore the compound's versatility and its potential to address unmet medical needs through targeted drug design.

As research continues to evolve, new applications for 2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid are likely to emerge. Advances in synthetic techniques and biocatalysis may further enhance its accessibility and utility in drug discovery programs. Collaborative efforts between academia and industry are essential to translate these laboratory findings into clinical reality. The continued exploration of this compound promises to yield novel therapeutics that improve patient outcomes across various disease indications.

In conclusion,2-{(benzyloxy)carbonylamino}-4,6-dimethoxybenzoic acid (CAS No: 2287286-08-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as a key intermediate in drug development underscores its importance in modern medicinal research. As scientific understanding progresses,this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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